molecular formula C9H15N5 B4709353 2-(1-piperidinyl)-4,6-pyrimidinediamine CAS No. 24867-30-9

2-(1-piperidinyl)-4,6-pyrimidinediamine

Cat. No. B4709353
CAS RN: 24867-30-9
M. Wt: 193.25 g/mol
InChI Key: VMRLTXDXQQGXMR-UHFFFAOYSA-N
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Description

2-(1-piperidinyl)-4,6-pyrimidinediamine, also known as PDD, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. PDD is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. As a result, PDD has been investigated for its potential use in cancer therapy, neuroprotection, and other areas of biomedical research.

Mechanism of Action

2-(1-piperidinyl)-4,6-pyrimidinediamine works by inhibiting the enzyme PARP, which plays a crucial role in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage. Inhibition of PARP by this compound leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in DNA repair, PARP has also been implicated in various cellular processes such as inflammation, cell death, and gene expression. This compound has been shown to modulate these processes, leading to its potential use in various areas of biomedical research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-piperidinyl)-4,6-pyrimidinediamine in lab experiments is its potency and selectivity for PARP inhibition. This compound has been shown to be a more potent PARP inhibitor than other compounds such as 3-aminobenzamide and has also been shown to be selective for PARP over other enzymes. However, one limitation of using this compound in lab experiments is its potential toxicity, as PARP inhibition has been implicated in various cellular processes that are important for normal cell function.

Future Directions

There are many potential future directions for research on 2-(1-piperidinyl)-4,6-pyrimidinediamine and PARP inhibition. One area of interest is the development of new PARP inhibitors that are more potent and selective than this compound. Another area of interest is the investigation of the role of PARP in various cellular processes, such as inflammation and gene expression, and the potential use of PARP inhibitors such as this compound in these areas. Additionally, the potential use of this compound and other PARP inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research.

Scientific Research Applications

2-(1-piperidinyl)-4,6-pyrimidinediamine has been extensively studied for its potential use in cancer therapy. PARP inhibitors such as this compound have been shown to selectively kill cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations. This compound has also been investigated for its potential use in neuroprotection, as PARP activation has been implicated in various neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases.

properties

IUPAC Name

2-piperidin-1-ylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLTXDXQQGXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586492
Record name 2-(Piperidin-1-yl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24867-30-9
Record name 2-(Piperidin-1-yl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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